molecular formula C20H23N3O2 B295911 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Katalognummer: B295911
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: PRCNIRSXAUBOSC-SDXDJHTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as DPI, is a potent inhibitor of protein kinase C (PKC). This compound has been widely used in scientific research for its ability to selectively inhibit PKC activity and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research for its ability to selectively inhibit PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including signal transduction, gene expression, and cell proliferation. Dysregulation of PKC activity has been implicated in many diseases, including cancer, diabetes, and heart disease. Therefore, this compound has been used to study the role of PKC in these diseases and to develop potential therapeutic strategies.

Wirkmechanismus

2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one selectively inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are required for its activity. This compound has been shown to be a competitive inhibitor of PKC, with a Ki value of 0.9 nM. This high affinity for PKC makes this compound an effective tool for studying the role of PKC in cellular processes.
Biochemical and Physiological Effects
The inhibition of PKC activity by this compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. These effects make this compound a promising candidate for the treatment of cancer and other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high selectivity for PKC. This selectivity allows researchers to study the specific role of PKC in cellular processes without affecting other signaling pathways. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers must carefully optimize the concentration of this compound used in their experiments to avoid nonspecific effects.

Zukünftige Richtungen

There are several future directions for the use of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in scientific research. One potential application is the development of this compound-based therapies for cancer and other diseases. Another direction is the use of this compound to study the role of PKC in aging and age-related diseases. Furthermore, this compound can be used to study the interaction between PKC and other signaling pathways, such as the MAPK/ERK pathway. Overall, this compound is a valuable tool for studying the role of PKC in cellular processes and has the potential to lead to new therapeutic strategies for a wide range of diseases.

Synthesemethoden

The synthesis of 2-(dipropylamino)-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves a multi-step process that starts with the reaction between 2-amino-3-phenyl-4H-imidazol-4-one and 2-furancarboxaldehyde. The resulting product is then reacted with dipropylamine to form this compound. The overall yield of this synthesis method is around 40%, and the purity of this compound can be increased by recrystallization.

Eigenschaften

Molekularformel

C20H23N3O2

Molekulargewicht

337.4 g/mol

IUPAC-Name

(5Z)-2-(dipropylamino)-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one

InChI

InChI=1S/C20H23N3O2/c1-3-12-22(13-4-2)20-21-18(15-17-11-8-14-25-17)19(24)23(20)16-9-6-5-7-10-16/h5-11,14-15H,3-4,12-13H2,1-2H3/b18-15-

InChI-Schlüssel

PRCNIRSXAUBOSC-SDXDJHTJSA-N

Isomerische SMILES

CCCN(CCC)C1=N/C(=C\C2=CC=CO2)/C(=O)N1C3=CC=CC=C3

SMILES

CCCN(CCC)C1=NC(=CC2=CC=CO2)C(=O)N1C3=CC=CC=C3

Kanonische SMILES

CCCN(CCC)C1=NC(=CC2=CC=CO2)C(=O)N1C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.